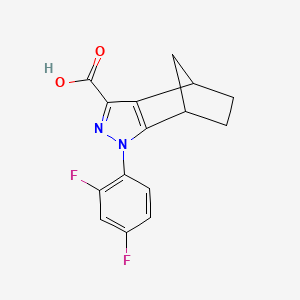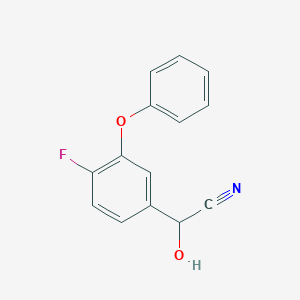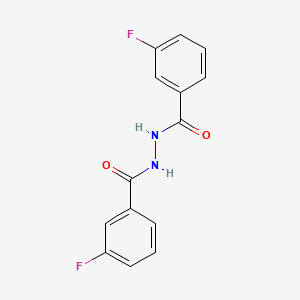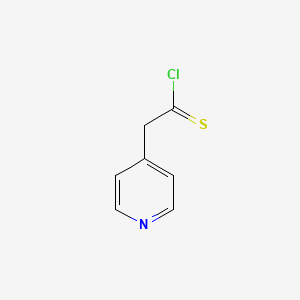
2,3,5-Triacetyl beta-D-Ribofuranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5-Triacetyl beta-D-Ribofuranose is a derivative of ribose, a naturally occurring sugar. This compound is characterized by the presence of three acetyl groups attached to the ribofuranose ring. It is commonly used in organic synthesis, particularly in the preparation of nucleosides and nucleotides, which are essential components of nucleic acids.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Triacetyl beta-D-Ribofuranose typically involves the acetylation of ribose derivatives. One common method starts with D-ribose, which undergoes a series of reactions including ketalization, esterification, reduction, hydrolysis, and acetylation . Another method involves the use of methyl 2,3-O-isopropylidene-5-O-sulfonyloxy-beta-D-ribofuranoside, which is deoxygenated using hydride reagents, followed by total hydrolysis and acetylation .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is designed to be simple, cost-effective, and high-yielding, making it suitable for multi-gram preparations .
Análisis De Reacciones Químicas
Types of Reactions
2,3,5-Triacetyl beta-D-Ribofuranose undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: It can be reduced to remove specific functional groups.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydride reagents for reduction, oxidizing agents for oxidation, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield deoxygenated derivatives .
Aplicaciones Científicas De Investigación
2,3,5-Triacetyl beta-D-Ribofuranose has significant applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,3,5-Triacetyl beta-D-Ribofuranose involves its role as a protecting group. By acetylating the hydroxyl groups on ribofuranose, it prevents unwanted reactions at these sites, allowing for selective reactions at other positions. This selective protection is crucial in the synthesis of complex molecules such as nucleosides and nucleotides .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3-Triacetyl-5-deoxy-D-ribofuranose: Similar in structure but lacks one hydroxyl group.
1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose: Contains benzoyl groups instead of acetyl groups.
Uniqueness
2,3,5-Triacetyl beta-D-Ribofuranose is unique due to its specific acetylation pattern, which provides distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of nucleosides and nucleotides, where precise control over the chemical structure is essential .
Propiedades
Número CAS |
65024-85-3 |
|---|---|
Fórmula molecular |
C11H16O8 |
Peso molecular |
276.24 g/mol |
Nombre IUPAC |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-hydroxyoxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C11H16O8/c1-5(12)16-4-8-9(17-6(2)13)10(11(15)19-8)18-7(3)14/h8-11,15H,4H2,1-3H3/t8-,9-,10-,11-/m1/s1 |
Clave InChI |
RCDVSNGCFMKYLB-GWOFURMSSA-N |
SMILES isomérico |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)O)OC(=O)C)OC(=O)C |
SMILES canónico |
CC(=O)OCC1C(C(C(O1)O)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![[1,1'-Biphenyl]-4-carboxylicacid, hexahydro-2-oxo-4-(3-oxo-4-phenoxy-1-butenyl)-2H-cyclopenta[b]furan-5-yl ester, [3aR-[3aalpha,4alpha(E),5beta,6aalpha]]-(9CI)](/img/structure/B13412179.png)



![8-(3,4,5-trimethoxyphenyl)-4a,5,7a,8-tetrahydrofuro[3,4-f][1,3]benzodioxole-4,7-dione](/img/structure/B13412193.png)
